Cas no 1378039-78-1 (4-Azido-5-fluoropyridine-3-carbaldehyde)

4-Azido-5-fluoropyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-azido-5-fluoropyridine-3-carbaldehyde
- LVJCFVXZLPITMU-UHFFFAOYSA-N
- 4-Azido-5-fluoro-pyridine-3-carbaldehyde
- 4-azido-5-fluoro-3-pyridinecarboxaldehyde
- 4-Azido-5-fluoropyridine-3-carbaldehyde
-
- MDL: MFCD24458253
- インチ: 1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H
- InChIKey: LVJCFVXZLPITMU-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(C=O)=C1N=[N+]=[N-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 44.3
4-Azido-5-fluoropyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 167628-50g |
4-Azido-5-fluoropyridine-3-carbaldehyde |
1378039-78-1 | 50g |
$32670.00 | 2023-09-07 | ||
Matrix Scientific | 167628-25g |
4-Azido-5-fluoropyridine-3-carbaldehyde |
1378039-78-1 | 25g |
$17968.00 | 2023-09-07 | ||
Matrix Scientific | 167628-10g |
4-Azido-5-fluoropyridine-3-carbaldehyde |
1378039-78-1 | 10g |
$8169.00 | 2023-09-07 |
4-Azido-5-fluoropyridine-3-carbaldehyde 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-Azido-5-fluoropyridine-3-carbaldehydeに関する追加情報
Comprehensive Guide to 4-Azido-5-fluoropyridine-3-carbaldehyde (CAS 1378039-78-1): Properties, Applications, and Research Insights
The 4-Azido-5-fluoropyridine-3-carbaldehyde (CAS 1378039-78-1) is a specialized heterocyclic compound gaining significant attention in pharmaceutical research and material science. This fluoropyridine derivative combines unique structural features - an azido group at position 4, fluorine at position 5, and a formyl group at position 3 - making it particularly valuable for click chemistry applications and drug discovery programs.
Recent scientific literature highlights the growing importance of azido-functionalized pyridines in bioconjugation strategies. The compound's 5-fluoropyridine core provides enhanced metabolic stability compared to non-fluorinated analogs, while the 3-carbaldehyde group offers versatile reactivity for further derivatization. Researchers particularly value its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern bioconjugation techniques.
From a synthetic chemistry perspective, 4-Azido-5-fluoropyridine-3-carbaldehyde serves as a crucial building block for developing novel PET radiotracers and fluorescent probes. Its ability to participate in both nucleophilic aromatic substitution (SNAr) and 1,3-dipolar cycloaddition reactions makes it indispensable for creating molecular imaging agents. Recent patent filings demonstrate its utility in developing next-generation kinase inhibitors, particularly for oncology targets.
The compound's physicochemical properties warrant special consideration. With a molecular weight of 166.11 g/mol and the characteristic reactivity of both azido compounds and aromatic aldehydes, it requires careful handling under inert atmospheres. Storage recommendations typically suggest protection from light at -20°C to maintain stability. Analytical characterization typically involves 1H NMR spectroscopy (showing distinctive aldehyde proton around 10 ppm) and mass spectrometry for purity verification.
In material science applications, 4-Azido-5-fluoropyridine-3-carbaldehyde has shown promise for surface functionalization of nanomaterials. Its ability to form stable triazole linkages via click chemistry makes it valuable for creating functionalized graphene and quantum dot composites. Recent studies in ACS Applied Materials & Interfaces highlight its use in developing advanced biosensor platforms with improved sensitivity.
The global market for fluorinated pyridine derivatives like CAS 1378039-78-1 continues to expand, driven by demand from pharmaceutical and agrochemical sectors. Market analysts project a compound annual growth rate (CAGR) of 6.8% through 2028 for this chemical class. Current research focuses on optimizing synthetic routes to improve yields and reduce production costs, with several green chemistry approaches under investigation.
Quality control protocols for 4-Azido-5-fluoropyridine-3-carbaldehyde typically involve HPLC purity assessment (>95%) and careful monitoring of azide content. Safety considerations emphasize proper personal protective equipment due to the compound's photoreactivity. Researchers should consult the latest SDS documentation and implement appropriate engineering controls when working with this material.
Emerging applications in proteomics research utilize this compound for developing novel protein labeling reagents. Its combination of fluoropyridine stability and azide click chemistry compatibility makes it particularly useful for studying protein-protein interactions. Recent Nature Methods publications describe its incorporation into innovative bioorthogonal labeling strategies for live-cell imaging.
From a regulatory standpoint, 4-Azido-5-fluoropyridine-3-carbaldehyde currently falls under standard laboratory chemical classifications in most jurisdictions. However, researchers should stay informed about evolving regulations concerning azide-containing compounds. Proper documentation and inventory management are essential for compliance with chemical safety protocols.
The synthetic versatility of CAS 1378039-78-1 continues to inspire novel research directions. Recent work published in Angewandte Chemie demonstrates its utility in constructing complex heterocyclic scaffolds through sequential functionalization. The electron-withdrawing effects of both the fluorine and azide groups activate the aldehyde for diverse condensation reactions, enabling access to valuable chemical space.
For researchers sourcing this compound, technical specifications should include detailed information about solubility characteristics (typically soluble in DMSO, DMF, and dichloromethane) and stability under various conditions. Suppliers increasingly provide customized analytical data packages, including LC-MS chromatograms and elemental analysis results, to support quality assurance in sensitive applications.
Future research directions for 4-Azido-5-fluoropyridine-3-carbaldehyde include exploration of its photochemical properties and potential in photoclick chemistry applications. The compound's unique combination of functional groups positions it as a promising candidate for developing light-activated bioconjugation tools, an area of intense interest in chemical biology.
1378039-78-1 (4-Azido-5-fluoropyridine-3-carbaldehyde) 関連製品
- 1488665-71-9(1-(5-methylpyridin-3-yl)cyclopropan-1-ol)
- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)
- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)
- 87816-74-8(Flufenamic Acid Glucuronide)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)
- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)
- 1596754-25-4(4-tert-butylpiperazine-1-sulfonyl chloride)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)


